molecular formula C11H7BrN2O2 B5301646 Malononitrile, 5-bromovanillylidene- CAS No. 99972-15-3

Malononitrile, 5-bromovanillylidene-

Cat. No.: B5301646
CAS No.: 99972-15-3
M. Wt: 279.09 g/mol
InChI Key: RMTVRMJDCJSEMW-UHFFFAOYSA-N
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Description

Malononitrile, 5-bromovanillylidene- is a chemical compound that belongs to the class of benzylidenemalononitriles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, specialty chemicals, and biotechnology. The compound is characterized by the presence of a bromine atom and a vanillylidene group attached to the malononitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malononitrile, 5-bromovanillylidene- typically involves the Knoevenagel condensation reaction. This reaction is a classic method for forming carbon-carbon bonds between aldehydes or ketones and active methylene compounds like malononitrile. The reaction is usually catalyzed by weak bases such as amines under homogeneous conditions . For instance, the reaction between 5-bromovanillin and malononitrile in the presence of a base like piperidine can yield the desired product .

Industrial Production Methods

Industrial production of benzylidenemalononitrile derivatives, including malononitrile, 5-bromovanillylidene-, often employs heterogeneous catalysts to enhance efficiency and selectivity. Catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite have been used in the Knoevenagel condensation of benzaldehyde with malononitrile . These catalysts are prepared using combustion methods with fuels like glycine and glycerol, and they offer high activity, selectivity, and reusability .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, 5-bromovanillylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of malononitrile, 5-bromovanillylidene- involves its interaction with molecular targets and pathways. For instance, in the Knoevenagel condensation reaction, malononitrile activates the aldehyde via deprotonation, leading to the formation of a carbanion that attacks the carbonyl group of the aldehyde . This reaction mechanism is crucial for the compound’s role in forming carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to malononitrile, 5-bromovanillylidene- include other benzylidenemalononitrile derivatives such as:

Uniqueness

What sets malononitrile, 5-bromovanillylidene- apart from other similar compounds is the presence of the bromine atom and the vanillylidene group. These functional groups confer unique chemical properties and reactivity, making the compound valuable for specific applications in pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTVRMJDCJSEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244364
Record name Malononitrile, 5-bromovanillylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99972-15-3
Record name Malononitrile, 5-bromovanillylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099972153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, 5-bromovanillylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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